Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)-
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Overview
Description
Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)- is a chemical compound with a complex structure that includes a benzene ring substituted with bromine, a methyl group, and a trifluoromethyl group
Preparation Methods
One common method involves the use of Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, although specific applications in medicine require further research.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)- exerts its effects involves interactions with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as its role in chemical synthesis or biological studies. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)- can be compared with similar compounds, such as:
Benzenemethanamine, 3-bromo-N-methyl-5-(trifluoromethyl)-: This compound has a similar structure but with the bromine atom in a different position.
2-Bromo-4-chloro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-benzenemethanamine: This compound includes additional substituents, such as chlorine and triazole groups.
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVIMTKTCGJLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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